molecular formula C7H10OS B8662981 2-Propoxythiophene CAS No. 58386-02-0

2-Propoxythiophene

Cat. No.: B8662981
CAS No.: 58386-02-0
M. Wt: 142.22 g/mol
InChI Key: XVWYHXWBTCIRAG-UHFFFAOYSA-N
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Description

2-Propoxythiophene is a heterocyclic organic compound comprising a thiophene ring substituted with a propoxy (-OCH₂CH₂CH₃) group at the 2-position. Thiophene derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. For example, cross-coupling reactions involving palladium catalysts (e.g., Pd(PPh₃)₄) under reflux conditions in dioxane/water mixtures are common for introducing alkoxy groups to aromatic systems .

Properties

CAS No.

58386-02-0

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-propoxythiophene

InChI

InChI=1S/C7H10OS/c1-2-5-8-7-4-3-6-9-7/h3-4,6H,2,5H2,1H3

InChI Key

XVWYHXWBTCIRAG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The propoxy group in this compound is electron-donating, stabilizing the thiophene ring’s aromaticity. In contrast, amino or hydroxyl substituents (e.g., in compound a from ) introduce hydrogen-bonding capability, altering solubility and reactivity.

Insights :

  • Palladium-catalyzed cross-coupling (as in ) is efficient for introducing alkoxy groups but may require optimization for sterically hindered substrates.
  • Amino-substituted thiophenes (e.g., compound a) might employ reductive amination or nucleophilic substitution, emphasizing the need for tailored synthetic strategies.

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